
6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD6244 sulfate salt, also known as selumetinib, is a highly specific mitogen-activated protein kinase 1/2 inhibitor. It is an oral, small-molecule, non-ATP competitive inhibitor of MEK1/2 proteins. This compound has demonstrated significant potential in arresting cell proliferation and inducing apoptosis in various tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD6244 sulfate salt involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the sulfate salt .
Industrial Production Methods
Industrial production of AZD6244 sulfate salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its sulfate salt form .
Chemical Reactions Analysis
Types of Reactions
AZD6244 sulfate salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone are used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of AZD6244 sulfate salt .
Scientific Research Applications
AZD6244 sulfate salt has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the MEK1/2 signaling pathway.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Evaluated in clinical trials for the treatment of multiple cancers, including pediatric low-grade glioma, non-small cell lung cancer, and melanoma.
Industry: Used in the development of targeted cancer therapies
Mechanism of Action
AZD6244 sulfate salt exerts its effects by selectively binding to mitogen-activated protein kinase 1/2 proteins. This binding inhibits the mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathway, which regulates critical cellular responses such as cell growth, differentiation, and survival. The inhibition of this pathway leads to cell cycle arrest and apoptosis in tumor cells .
Comparison with Similar Compounds
Similar Compounds
Trametinib: Another MEK1/2 inhibitor with similar applications in cancer treatment.
Cobimetinib: Also a MEK inhibitor used in combination with other therapies for cancer treatment.
Uniqueness
AZD6244 sulfate salt is unique due to its specific binding affinity for MEK1/2 proteins and its favorable pharmacokinetic properties, including rapid absorption and minimal accumulation at steady state. It has shown promising activity in multiple solid tumors, supporting its evaluation in combination with conventional chemotherapy and other targeted agents .
Properties
Molecular Formula |
C24H23BrClFN4O6S |
|---|---|
Molecular Weight |
629.9 g/mol |
IUPAC Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H15BrClFN4O3.C7H8O3S/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26);2-5H,1H3,(H,8,9,10) |
InChI Key |
ARZOYEROTRNVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



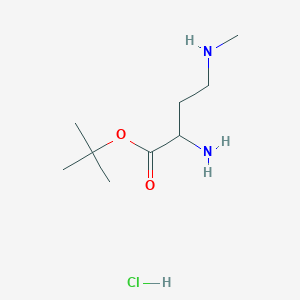
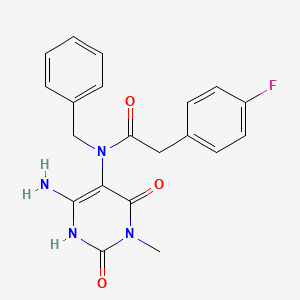
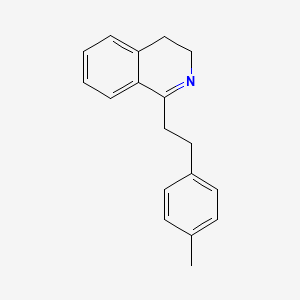
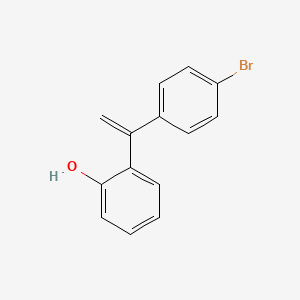
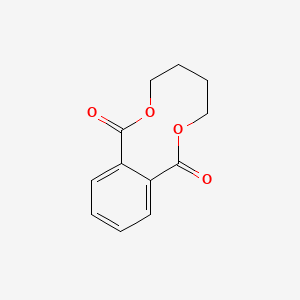
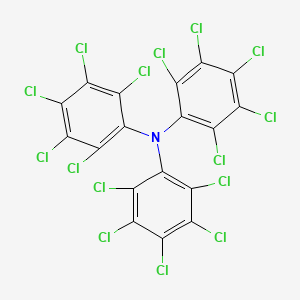
![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)
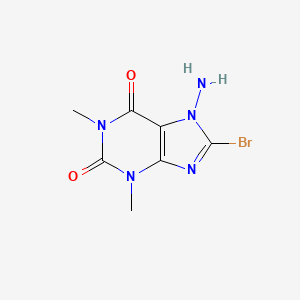

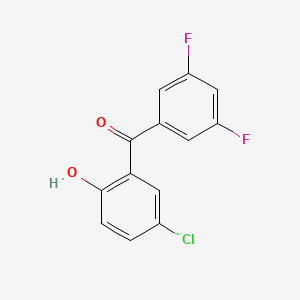
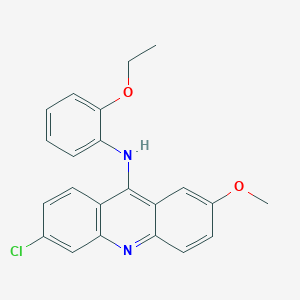
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)
![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)
